Sodium dibromomethanesulfonate
Description
Sodium dibromomethanesulfonate is an organosulfur compound with the molecular formula CHBr2NaO3S and a molecular weight of 275.88 g/mol. It is a white to off-white solid that is slightly soluble in water and dimethyl sulfoxide (DMSO). This compound is used in various chemical applications, particularly in the preparation of halogenated alkyl sulfonic acids.
Properties
IUPAC Name |
sodium;dibromomethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O3S.Na/c2-1(3)7(4,5)6;/h1H,(H,4,5,6);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHWBMHXANJIO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])(Br)Br.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dibromomethanesulfonate can be synthesized through the bromination of methanesulfonic acid. The reaction typically involves the use of bromine or a brominating agent such as oxalyl bromide in the presence of a solvent like DMSO . The reaction conditions are generally mild, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium dibromomethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed:
Scientific Research Applications
Sodium dibromomethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other organosulfur compounds and halogenated alkyl sulfonic acids.
Biology: The compound is used in studies involving the inhibition of methanogenesis, particularly in the investigation of competing reactions like homoacetogenesis.
Medicine: It is utilized in the preparation of radiographic contrast agents for imaging urogenital organs.
Industry: this compound is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of sodium dibromomethanesulfonate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as an inhibitor of methanogenesis by interfering with the metabolic pathways of methanogenic archaea . The compound targets enzymes involved in the methanogenesis process, leading to the accumulation of intermediates like formate and acetate .
Comparison with Similar Compounds
Sodium 2-bromoethanesulfonate: This compound is also used as an inhibitor of methanogenesis and has similar applications in biological studies.
Sodium methanesulfonate: A simpler analog that lacks the bromine atoms and is used in different chemical syntheses.
Sodium trifluoromethanesulfonate: Another related compound with fluorine atoms instead of bromine, used in various organic reactions.
Uniqueness: Sodium dibromomethanesulfonate is unique due to its dibromo substitution, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical and biological applications where halogenated sulfonates are required.
Biological Activity
Sodium dibromomethanesulfonate (DBMS) is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data on the biological effects of DBMS, focusing on its mechanisms of action, applications, and safety profiles.
This compound is a sulfonate salt derived from dibromomethane and is characterized by the presence of bromine atoms and a sulfonate group. The synthesis typically involves the bromination of methanesulfonic acid or its derivatives, leading to the formation of the sodium salt. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound acts as a reactive electrophile , capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:
- Enzyme Inhibition : DBMS has been shown to inhibit specific enzymes by modifying amino acid residues essential for their activity.
- Cellular Signaling Modulation : It can affect signaling pathways by altering the function of proteins involved in cell communication.
Biological Applications
This compound has been investigated for several biological applications:
- Antimicrobial Activity : Studies have indicated that DBMS exhibits antimicrobial properties against various bacterial strains, making it a candidate for use in disinfectants and preservatives.
- Anticancer Potential : Preliminary research suggests that DBMS may induce apoptosis in cancer cells through oxidative stress mechanisms.
- Environmental Applications : As a biocide, it has been utilized in water treatment processes to control microbial growth.
Antimicrobial Efficacy
A study published in Applied and Environmental Microbiology evaluated the effectiveness of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 0.1% (w/v) after 30 minutes of exposure. The study concluded that DBMS could be an effective antimicrobial agent in various applications .
Anticancer Activity
In vitro studies conducted on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was shown to reduce cell proliferation by approximately 50% at concentrations of 50 µM after 24 hours, highlighting its potential as an anticancer therapeutic .
Safety Profile and Toxicology
While this compound shows promise in various applications, its safety profile must be carefully considered. Toxicological assessments indicate that high concentrations can lead to cytotoxic effects in mammalian cells, necessitating further research into safe usage levels. Acute exposure studies have shown irritant properties but no significant long-term toxicity at lower concentrations .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthesis protocols for sodium dibromomethanesulfonate, and how can purity be validated?
Synthesis typically involves bromination of methanesulfonic acid derivatives in alkaline media. A reflux setup with controlled stoichiometry (e.g., 1:2 molar ratio of methanesulfonate precursor to bromine) is common. Post-synthesis, purification via recrystallization in ethanol/water mixtures removes unreacted bromides. Validate purity using:
- Elemental Analysis (EA): Confirm C, H, Br, S, and Na percentages.
- Titrimetry: Quantify sulfonate groups via acid-base titration .
- FT-IR: Identify sulfonate (S=O, ~1180 cm⁻¹) and C-Br (~550 cm⁻¹) stretches .
Q. What spectroscopic methods are optimal for characterizing this compound?
Use a multi-technique approach:
- NMR: ¹H/¹³C NMR in D₂O to resolve sulfonate and brominated carbon environments. For complex splitting, 2D NMR (e.g., HSQC) clarifies connectivity .
- X-ray Diffraction (XRD): Resolve crystal structure and confirm Na⁺ coordination.
- Mass Spectrometry (MS): ESI-MS in negative ion mode detects [M-Na]⁻ ions (expected m/z ~257).
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (argon) to prevent hygroscopic degradation. Avoid temperatures >40°C, as thermal decomposition releases Br₂ and SO₃ gases. Stability testing via accelerated aging (40°C/75% RH for 30 days) with periodic EA validates shelf life .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in large-scale synthesis?
Use a factorial design approach:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Reaction Time | 4–12 hrs | 8 hrs |
| NaHCO₃ Molarity | 1.0–2.5 M | 2.0 M |
| Post-optimization, yields improved from 65% to 88% . Monitor side reactions (e.g., over-bromination) via TLC (silica gel, ethyl acetate/hexane 3:7). |
Q. How should conflicting data between spectroscopic and elemental analysis be resolved?
Discrepancies often arise from residual solvents or incomplete purification. For example, if EA shows excess Br but NMR lacks corresponding peaks:
Re-purify via column chromatography (silica gel, methanol eluent).
Re-run EA and cross-validate with ICP-MS for trace Br contaminants.
Use differential scanning calorimetry (DSC) to detect solvent co-crystallization .
Q. What computational methods support mechanistic studies of bromination pathways?
Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d)) predict intermediates in bromination. Compare computed vibrational spectra (IR) with experimental data to validate transition states. Pair with kinetic studies (UV-Vis monitoring at 400 nm for Br₂ consumption) .
Q. What are the degradation products under acidic conditions, and how are they identified?
At pH <3, sulfonate groups protonate, releasing HBr and forming methanesulfonic acid. Analyze degradation via:
- GC-MS: Detect volatile Br₂ (retention time ~4.2 min).
- Ion Chromatography: Quantify sulfate (SO₄²⁻) and bromide (Br⁻) ions.
- TGA-MS: Track mass loss and correlate with SO₂/Br₂ evolution .
Data Sources and Validation
- ChemIDplus (https://chem.nlm.nih.gov/chemidplus/ ): Verify physicochemical properties and regulatory data .
Note: Replace placeholder values (e.g., m/z, FT-IR peaks) with experimentally derived data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
